molecular formula C13H23ClN4O3 B2908538 1-[4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]propan-2-ol hydrochloride CAS No. 1396849-76-5

1-[4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]propan-2-ol hydrochloride

Cat. No.: B2908538
CAS No.: 1396849-76-5
M. Wt: 318.8
InChI Key: HZDXHFAQEJBYFY-UHFFFAOYSA-N
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Description

1-[4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]propan-2-ol hydrochloride: is a chemical compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a hydroxypropyl group and a pyrazole ring substituted with a methoxy and methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]propan-2-ol hydrochloride typically involves multiple steps. One common method includes the reaction of piperazine with 2-chloropropanol to introduce the hydroxypropyl group. This intermediate is then reacted with 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid chloride to form the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxypropyl group can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The methoxy and methyl groups on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

  • Oxidation of the hydroxypropyl group can yield ketones or aldehydes.
  • Reduction can produce alcohols or amines.
  • Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it suitable for investigating various biological pathways.

Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes. Its ability to interact with biological targets makes it a valuable candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-[4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]propan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effect. The hydroxypropyl and pyrazole groups play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

  • (4-(2-hydroxyethyl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone hydrochloride
  • (4-(2-hydroxypropyl)piperazin-1-yl)(3-methoxy-1-ethyl-1H-pyrazol-4-yl)methanone hydrochloride
  • (4-(2-hydroxypropyl)piperazin-1-yl)(3-ethoxy-1-methyl-1H-pyrazol-4-yl)methanone hydrochloride

Uniqueness: The uniqueness of 1-[4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]propan-2-ol hydrochloride lies in its specific substitution pattern. The combination of the hydroxypropyl group on the piperazine ring and the methoxy and methyl groups on the pyrazole ring provides distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

[4-(2-hydroxypropyl)piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O3.ClH/c1-10(18)8-16-4-6-17(7-5-16)13(19)11-9-15(2)14-12(11)20-3;/h9-10,18H,4-8H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDXHFAQEJBYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)C(=O)C2=CN(N=C2OC)C)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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